molecular formula C13H8Cl2O2 B14555557 Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)- CAS No. 61785-36-2

Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-

Cat. No.: B14555557
CAS No.: 61785-36-2
M. Wt: 267.10 g/mol
InChI Key: LRVSNASUZRUMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, is a chemical compound with the molecular formula C13H8Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61785-36-2

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-1-2-8(6-9)13(17)11-7-10(15)4-5-12(11)16/h1-7,16H

InChI Key

LRVSNASUZRUMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.